3-Amino-4-bromothiophene-2-carboxamide
Description
Structural Significance within the Thiophene (B33073) Heterocycle Class
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a common feature in many biologically active compounds. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the binding of a molecule to a biological target. acs.org
The substituents on the 3-Amino-4-bromothiophene-2-carboxamide core are key to its chemical utility:
The 3-Amino Group: The primary amine at the C3 position is a versatile functional group. It can act as a nucleophile, a base, or a directing group in various chemical reactions. It is also a common feature in many pharmacologically active molecules, where it can form important interactions with biological macromolecules. nih.gov
The 4-Bromo Group: The bromine atom at the C4 position is a useful handle for further functionalization. It can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at this position. google.com
The 2-Carboxamide Group: The carboxamide group at the C2 position is a key functional group that can engage in hydrogen bonding and other polar interactions. It is a common feature in many drug molecules and can be modified to tune the physicochemical properties of the parent molecule. mdpi.com
The combination of these three functional groups on a single thiophene ring creates a molecule with a high degree of "chemical diversity potential," making it an attractive starting material for the synthesis of libraries of new compounds for screening in drug discovery and materials science.
Academic Importance of Substituted Thiophene Carboxamides as Research Scaffolds
Substituted thiophene carboxamides, as a class of compounds, have garnered significant attention from the academic and industrial research communities. Their importance stems from their wide range of biological activities and their utility as versatile synthetic intermediates.
Thiophene carboxamides have been investigated for a variety of therapeutic applications, including as:
Anticancer Agents: Many thiophene carboxamide derivatives have been shown to exhibit potent anticancer activity. mdpi.comnih.gov For example, some derivatives have been designed as biomimetics of the natural product Combretastatin A-4, a potent inhibitor of tubulin polymerization. mdpi.com
Kinase Inhibitors: The thiophene carboxamide scaffold is a common feature in a number of kinase inhibitors, which are an important class of drugs for the treatment of cancer and other diseases.
Antimicrobial Agents: Researchers have synthesized and evaluated a variety of thiophene carboxamides for their antibacterial and antifungal properties. nih.gov
Other Therapeutic Areas: The versatility of the thiophene carboxamide scaffold has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory agents, antiviral agents, and agents for the treatment of neurodegenerative diseases.
The academic importance of these compounds is further underscored by the large number of publications describing their synthesis and biological evaluation. The development of new and efficient methods for the synthesis of substituted thiophene carboxamides is an active area of research. researchgate.nettubitak.gov.tr
Overview of Research Trajectories for the this compound Core
While research focusing specifically on this compound is not as extensive as for some other thiophene derivatives, its role as a key intermediate can be inferred from the broader literature on substituted 3-aminothiophene-2-carboxamides. The primary research trajectory for this compound is its use as a starting material for the synthesis of more complex molecules.
The general strategy involves the sequential or tandem modification of the three functional groups:
Modification of the Amino Group: The amino group can be acylated, alkylated, or used to form new heterocyclic rings. For example, it can be reacted with various electrophiles to introduce a wide range of substituents. researchgate.net
Modification of the Bromo Group: The bromine atom can be replaced with a variety of other functional groups using transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and other groups at the C4 position. google.com
Modification of the Carboxamide Group: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as esters, amides, or ketones. The amide nitrogen can also be functionalized.
A key application of this core is in the generation of compound libraries for high-throughput screening. By systematically varying the substituents at the three positions, chemists can generate a large number of diverse molecules, which can then be tested for their biological activity. This approach is a cornerstone of modern drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-2-1-10-4(3(2)7)5(8)9/h1H,7H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUCRGJFNARQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 4 Bromothiophene 2 Carboxamide and Its Chemical Precursors
Strategies for Thiophene (B33073) Ring Construction
The formation of the thiophene nucleus is the foundational step in the synthesis. Several classical and modern methods are available for constructing substituted thiophenes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
The Gewald reaction stands out as a particularly powerful and versatile method for the synthesis of 2-aminothiophenes. researchgate.net This multicomponent reaction, first reported by Karl Gewald in 1961, typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base. researchgate.netwikipedia.org The reaction is prized for its operational simplicity, use of readily available starting materials, and generally mild conditions. researchgate.net
The mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, catalyzed by a base like morpholine (B109124) or triethylamine. wikipedia.orgacs.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of a wide array of polysubstituted 2-aminothiophenes, which are crucial intermediates for various applications. researchgate.netresearchgate.net For the synthesis of a precursor to the target molecule, one could envisage a Gewald reaction that establishes the 2-amino and 3-carboxamide (or a precursor like a nitrile or ester) groups.
Table 1: Examples of Gewald Reaction Conditions
| Carbonyl Compound | Active Methylene Compound | Base | Solvent | Product Type |
|---|---|---|---|---|
| Ketone | α-Cyanoester | Morpholine | Ethanol | 2-Amino-3-alkoxycarbonylthiophene |
| Aldehyde | Cyanoacetamide | Triethylamine | DMF | 2-Amino-3-carboxamidothiophene. researchgate.net |
This table provides illustrative examples of typical Gewald reaction components.
Beyond the Gewald reaction, other cyclocondensation strategies are instrumental in building the thiophene ring. The Paal-Knorr thiophene synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to yield a thiophene. pharmaguideline.com
Other notable methods include the Fiesselmann thiophene synthesis and various approaches starting from functionalized alkynes. vaia.comnih.gov These methods provide alternative entries into thiophene derivatives that may not be directly accessible through the Gewald route. For example, a pre-functionalized thiophene could be synthesized via one of these methods, which is then elaborated in subsequent steps to introduce the amino, bromo, and carboxamide groups. Cyclocondensation reactions of di(thiophen-2-yl)alkane diones have also been explored to create more complex thiophene-containing structures. tubitak.gov.trnih.gov
Functional Group Interconversion and Introduction of Targeted Substituents
Once the thiophene ring is formed, the next phase involves the precise installation and modification of functional groups to arrive at the final 3-amino-4-bromothiophene-2-carboxamide structure.
The thiophene ring is highly susceptible to electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene (B151609). iust.ac.ir Halogenation, in particular, occurs very readily. iust.ac.ir The introduction of a bromine atom onto the thiophene ring is typically achieved using brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). iust.ac.irresearchgate.net
The regioselectivity of the bromination is dictated by the electronic effects of the substituents already present on the ring. The α-positions (C2 and C5) are inherently more reactive than the β-positions. For a precursor such as a 3-aminothiophene-2-carboxylate, the strongly activating and ortho-, para-directing amino group at C3 would direct incoming electrophiles primarily to the C2 (already substituted) and C5 positions. Therefore, direct bromination would likely yield the 5-bromo derivative. Achieving the desired 4-bromo substitution pattern is more challenging and may require alternative strategies, such as:
Starting with a precursor that already contains a bromine atom at the correct position.
Employing a blocking group at the C5 position to direct bromination to C4.
Utilizing a directed metalation-bromination sequence, where the ring is first lithiated at a specific position before quenching with a bromine source. google.com
Table 2: Common Reagents for Thiophene Bromination
| Reagent | Typical Conditions | Notes |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or Chloroform. researchgate.net | A milder and often more selective reagent than Br₂. |
| Bromine (Br₂) | Acetic Acid, 48% HBr. iust.ac.ir | Highly reactive; can lead to polybromination if not controlled. |
This table summarizes common methods for the electrophilic bromination of thiophene derivatives.
The conversion of a carboxylic acid group (or its ester derivative) into a primary carboxamide is a fundamental transformation required to complete the synthesis. The direct reaction between a carboxylic acid and ammonia (B1221849) is generally inefficient and requires harsh conditions like high heat. libretexts.org A more practical and common approach involves a two-step procedure:
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative. A standard method is the formation of an acyl chloride by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com
Reaction with Amine: The resulting acyl chloride is then treated with ammonia (often as an aqueous solution) to form the primary amide. chemicalbook.com
Alternatively, if the synthesis starts from an ester (e.g., a 2-alkoxycarbonylthiophene from a Gewald reaction), it can be converted to the carboxamide by direct aminolysis with ammonia, although this can sometimes require heating or catalysis.
Modern organic synthesis heavily relies on coupling reagents that facilitate the direct formation of an amide bond from a carboxylic acid and an amine in a one-pot reaction under mild conditions. numberanalytics.com These protocols avoid the need to isolate the often sensitive activated intermediates like acyl chlorides. numberanalytics.com
The general mechanism involves the in-situ activation of the carboxylic acid by the coupling reagent to form a highly reactive species (e.g., an active ester or an O-acylisourea). This intermediate is then susceptible to nucleophilic attack by the amine to furnish the amide. numberanalytics.com A wide variety of such reagents have been developed.
Common classes of coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCCI). These are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. hhu.de
Uronium/Guanidinium Salts: Reagents like HATU, HBTU, and COMU are highly efficient and are particularly popular in peptide synthesis but are also broadly applicable to general amide bond formation. acs.org
Phosphonium Salts: Reagents like BOP and PyBOP are also powerful activators for amide synthesis.
The choice of coupling reagent and conditions depends on the specific substrates, particularly for challenging cases involving sterically hindered or electron-deficient amines or carboxylic acids. rsc.org
Table 3: Selected Amide Bond Coupling Reagents
| Reagent Name | Acronym | Class | Key Features |
|---|---|---|---|
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt | High reactivity, good for stereoretention, safer alternative to benzotriazole-based reagents. acs.org |
| Dicyclohexylcarbodiimide | DCCI | Carbodiimide | Inexpensive and common, but produces a urea (B33335) byproduct that can be difficult to remove. hhu.de |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Highly effective but has safety concerns due to the formation of carcinogenic byproducts. |
This table highlights some common protocols used for the formation of amide bonds from carboxylic acids and amines.
Amination Reactions for 3-Amino Group Introduction
The introduction of an amino group at the C3 position of the thiophene ring is a critical step in the synthesis of the target compound. Direct amination on an unsubstituted thiophene ring is generally challenging. Therefore, indirect methods are commonly employed, often involving the transformation of a precursor functional group already situated at the C3 position.
One of the most prevalent strategies is the reduction of a 3-nitrothiophene (B186523) derivative. The nitro group acts as an effective precursor to the amino group. The synthesis of related compounds, such as 3-acetyl-2-amino-5-nitrothiophene, demonstrates the viability of incorporating a nitro group that can subsequently be reduced to an amine. mdpi.com This reduction can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation. For the synthesis of this compound, a plausible route involves the nitration of a 4-bromothiophene-2-carboxamide (B1338063) precursor, followed by the reduction of the intermediate 4-bromo-3-nitrothiophene-2-carboxamide.
Another effective method for forming 3-aminothiophenes involves a ring-formation/amination sequence starting from an acyclic precursor. A process for preparing 3-aminothiophenes involves reacting a corresponding 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine (B1172632). google.com This reaction proceeds in a polar, inert solvent without a base, at temperatures ranging from 0°C to 200°C. google.com This method builds the aminothiophene core structure directly from a ketone precursor.
Furthermore, nucleophilic aromatic substitution (SNA_r) on a suitably activated thiophene ring offers a direct pathway for introducing the amino group. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org For instance, a precursor such as 3,4-dibromothiophene-2-carboxamide could potentially undergo selective amination at the C3 position. The success of such a reaction often depends on the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. libretexts.orglibretexts.org The carboxamide group at C2 would provide some activation, potentially allowing for the displacement of the bromide at the C3 position by an ammonia source or a protected amine equivalent under specific conditions.
Synthesis of Key Intermediates for this compound
Synthesis of 3-Amino-4-bromothiophene-2-carboxylic Acid
While 3-Amino-4-bromothiophene-2-carboxylic acid is a known compound, lab-chemicals.com detailed synthetic procedures in the literature are scarce. However, its synthesis can be logically deduced from established thiophene chemistry. A likely precursor for this intermediate is 3,4-dibromothiophene-2-carboxylic acid. The synthesis could proceed via a regioselective nucleophilic aromatic substitution, where the bromine atom at the C3 position is displaced by an amino group. This reaction would be facilitated by the electron-withdrawing carboxylic acid group at the C2 position.
Alternatively, the synthesis could begin with a pre-aminated thiophene. For instance, starting with 3-aminothiophene-2-carboxylic acid, a selective bromination at the C4 position could yield the desired product. This would require careful control of reaction conditions to ensure regioselectivity and prevent over-bromination.
A third potential route involves the hydrolysis of a corresponding ester, such as methyl 3-amino-4-bromothiophene-2-carboxylate, under acidic or basic conditions to yield the carboxylic acid.
Synthesis of Methyl 3-Amino-4-bromothiophene-2-carboxylate
The synthesis of methyl 3-amino-4-bromothiophene-2-carboxylate can be approached through several strategic pathways, often by analogy to structurally similar compounds like methyl 3-amino-4-methylthiophene-2-carboxylate. prepchem.comchemicalbook.comresearchgate.net
One of the most common methods for synthesizing 3-aminothiophene esters starts from a 3-oxotetrahydrothiophene precursor. google.com For the target molecule, the synthesis would likely begin with methyl 4-bromo-3-oxotetrahydrothiophene-2-carboxylate. This keto-ester can be reacted with hydroxylamine hydrochloride in a suitable solvent like acetonitrile or N,N-dimethylformamide. prepchem.comchemicalbook.com The reaction, often heated, proceeds through an oxime intermediate which then rearranges and aromatizes to form the final 3-aminothiophene product.
Another viable route is the direct esterification of 3-amino-4-bromothiophene-2-carboxylic acid. Standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), would convert the carboxylic acid to the corresponding methyl ester.
Finally, the target ester could be built from a dibromo precursor, methyl 3,4-dibromothiophene-2-carboxylate, via selective amination at the C3 position, similar to the strategy described for the carboxylic acid.
Advanced Synthetic Strategies and Catalytic Protocols
Modern organic synthesis relies heavily on advanced strategies and catalytic methods to construct complex molecules efficiently. The preparation of bromothiophene precursors and the thiophene scaffold itself benefits significantly from these techniques.
Transition Metal-Catalyzed Coupling Reactions for Bromothiophene Precursors
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted thiophenes, which serve as precursors to the target molecule. Bromothiophenes are excellent substrates for these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely used method for this purpose. It involves the reaction of a bromothiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. For example, 5-bromothiophene-2-carboxylic acid has been successfully coupled with various arylboronic acids using a palladium(0) catalyst to generate 5-arylthiophene-2-carboxylic acid derivatives.
The Stille coupling provides another powerful method for functionalizing bromothiophenes. This reaction couples the bromothiophene with an organotin reagent, also catalyzed by palladium. It is known for its high functional group tolerance and chemoselectivity.
Other palladium-catalyzed reactions, such as the Heck, Hiyama, and Sonogashira couplings , further expand the synthetic utility of bromothiophene precursors, enabling the introduction of alkenyl, organosilyl, and alkynyl groups, respectively. These reactions typically proceed under mild conditions and are compatible with a variety of functional groups, making them crucial for building a library of diverse thiophene-based structures.
| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Bromothiophene + Organoboronic Acid/Ester | Pd(0) or Pd(II) complex + Base | C-C |
| Stille | Bromothiophene + Organotin Reagent | Pd(0) complex | C-C |
| Heck | Bromothiophene + Alkenes | Pd(0) or Pd(II) complex + Base | C-C (alkenyl) |
| Sonogashira | Bromothiophene + Terminal Alkyne | Pd complex + Cu(I) salt + Base | C-C (alkynyl) |
Microwave-Assisted Annulation Reactions for Thiophene Scaffolds
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. The construction of thiophene rings through annulation reactions is particularly amenable to this technology. chemicalbook.com
The Gewald reaction , a multicomponent reaction that produces polysubstituted 2-aminothiophenes, is significantly enhanced by microwave irradiation. researchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. Under microwave heating, reaction times can be dramatically reduced from hours to mere minutes, often leading to higher yields and cleaner products. For example, the synthesis of 2-amino-thiophene-3-carboxylic derivatives from cyanoacetates, ketones, and sulfur under solvent-free microwave conditions has been reported with high efficiency.
Microwave assistance is also beneficial for transition metal-catalyzed reactions. Microwave-assisted Suzuki couplings of bromothiophenes have been developed, offering a rapid and efficient route to substituted thiophene oligomers and other complex derivatives. These reactions can sometimes be performed under solvent-free conditions, further enhancing their "green" credentials. One-pot multicomponent reactions for synthesizing thiophene derivatives under microwave irradiation have also been developed, demonstrating high yields and short reaction times. chemicalbook.com
Reactivity and Reaction Mechanisms of 3 Amino 4 Bromothiophene 2 Carboxamide
Reactivity Profile of the Bromine Atom
The bromine atom at the 4-position of the thiophene (B33073) ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.
Nucleophilic Aromatic Substitution Reactions
While simple aryl halides are generally resistant to nucleophilic attack, the reactivity of the carbon-bromine bond in 3-amino-4-bromothiophene-2-carboxamide can be enhanced by the presence of activating groups. libretexts.orglibretexts.org In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate, and thus the reaction rate, is significantly influenced by the presence of electron-withdrawing groups ortho and para to the leaving group. libretexts.orgyoutube.com
The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org First, the nucleophile adds to the aromatic ring, breaking the aromaticity and forming a tetrahedral carbon center. libretexts.orglibretexts.org In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the thiophene ring. libretexts.orglibretexts.org Common nucleophiles for these reactions include primary and secondary amines, often in the presence of a base like pyridine (B92270) or triethylamine. evitachem.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a widely used method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. libretexts.orgnih.gov
The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate. libretexts.org
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. libretexts.org
A variety of palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, can be used in conjunction with various ligands to facilitate the reaction. libretexts.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Electrophile | Nucleophile | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | Functionalized furan-2-carboxamides | nih.gov |
| ortho-bromoanilines | Benzyl, alkyl, aryl, alkenyl, heteroaromatic boronic esters | Not specified | Diversified glucocorticoid receptor modulators | nih.gov |
Stille Coupling:
The Stille coupling reaction provides another versatile method for C-C bond formation, involving the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a major drawback is the toxicity of the tin reagents. organic-chemistry.org
The mechanism of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, proceeding through an oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org The reaction is compatible with a wide range of functional groups. harvard.edu
Table 2: Key Features of Stille Coupling Reactions
| Feature | Description | Ref. |
|---|---|---|
| Reactants | Organostannanes and halides or pseudohalides | organic-chemistry.org |
| Catalyst | Palladium(0) complexes, e.g., Pd(PPh₃)₄ | libretexts.org |
| Scope | Wide variety of aryl, vinyl, and acyl halides can be used. | libretexts.org |
Reactivity Profile of the Amino and Carboxamide Moieties
The amino and carboxamide groups at the 3- and 2-positions, respectively, are instrumental in constructing fused heterocyclic systems and can undergo various chemical transformations.
Intramolecular Cyclization Reactions and Fused Heterocycle Formation
The proximity of the amino and carboxamide groups on the thiophene ring facilitates intramolecular cyclization reactions, leading to the formation of thieno[2,3-d]pyrimidines and other fused heterocycles. These reactions are often driven by the nucleophilic character of the amino group and the electrophilic nature of the carboxamide or a derivative.
One common strategy involves the reaction of 2-aminothiophene-3-carboxamides with various reagents to form fused pyrimidine (B1678525) rings. tubitak.gov.tr For instance, reaction with nitriles in the presence of an acid can yield thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr
Mannich-Type Reactions:
The Mannich reaction is a three-component reaction that typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid. nih.gov In the context of this compound, the amino group can participate in Mannich-type cyclizations. These reactions can lead to the formation of complex fused ring systems by creating new carbon-carbon and carbon-nitrogen bonds. nih.gov Mechanistic studies have revealed pathways involving multiple Mannich and retro-Mannich processes. nih.gov
Chemical Transformations of the Amide Functional Group
The carboxamide group (–CO–NH–) is a stable and important functional group in many biologically active molecules. nih.gov While robust, it can be chemically transformed. For example, 2-aminothiophene-3-carboxamides can be used as precursors for the synthesis of various heterocyclic compounds. tubitak.gov.tr The carbonyl carbon of the amide is susceptible to nucleophilic attack, and the N-H protons can be deprotonated under basic conditions.
Reactivity of the Thiophene Ring System
Furthermore, the thiophene ring can be involved in cycloaddition reactions. For instance, thiophene-2,3-dialdehyde, a related compound, reacts with primary amines and thiols to form a stable thieno[2,3-c]pyrrole-bridged cyclic structure. nih.gov This highlights the potential for the thiophene core to participate in the formation of novel polycyclic systems.
Electrophilic Aromatic Substitution and Regioselectivity Considerations
Thiophene is known to be more reactive towards electrophilic aromatic substitution (SₑAr) than benzene (B151609) due to the electron-donating character of the sulfur heteroatom, which can stabilize the intermediate sigma complex. pearson.comnumberanalytics.com In this compound, the positions 2, 3, and 4 are occupied, leaving only the C5 position available for substitution. The regioselectivity of an electrophilic attack on this position is determined by the combined directing effects of the existing substituents.
The directing influence of each substituent is as follows:
3-Amino group (-NH₂): This is a powerful activating group and is ortho, para-directing. Relative to its position at C3, the ortho positions are C2 and C4 (both blocked), and the para position is C5. Therefore, the amino group strongly directs incoming electrophiles to the C5 position.
4-Bromo group (-Br): Halogens are deactivating yet ortho, para-directing due to a combination of inductive withdrawal and resonance donation. From its position at C4, the ortho positions are C3 (blocked) and C5. The para position is C2 (blocked). Thus, the bromo group also directs towards the C5 position.
2-Carboxamide group (-CONH₂): This is an electron-withdrawing and deactivating group that acts as a meta-director. From its position at C2, the meta positions are C4 (blocked) and C5.
Remarkably, all three substituents, despite their differing electronic properties, direct electrophilic attack to the same and only available position, C5. This convergence of directing effects leads to a very high degree of regioselectivity for electrophilic substitution at the C5 position. DFT studies on substituted aromatic rings have shown that the site of electrophilic attack can often be predicted by analyzing the calculated nucleophilicity and Hirshfeld charges of the ring carbons. researchgate.net
| Substituent | Position | Electronic Effect | Directing Effect | Influence on C5 Position |
|---|---|---|---|---|
| -NH₂ | C3 | Activating | ortho, para | Strongly Directing (para) |
| -Br | C4 | Deactivating | ortho, para | Directing (ortho) |
| -CONH₂ | C2 | Deactivating | meta | Directing (meta) |
Oxidation-Reduction Chemistry of the Thiophene Moiety
The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding thiophene-1-oxides (sulfoxides) and subsequently thiophene-1,1-dioxides (sulfones). nih.gov The reactivity towards oxidation depends on the electronic nature of the substituents on the ring. The presence of the electron-donating amino group may influence the electron density at the sulfur atom, potentially affecting the rate and outcome of oxidation reactions.
For this compound, oxidation would be expected to proceed stepwise at the sulfur atom.
| Reactant | Oxidation State | Potential Product |
|---|---|---|
| This compound | +1 Oxidation | This compound-1-oxide |
| This compound-1-oxide | +2 Oxidation | This compound-1,1-dioxide |
Interestingly, studies on related 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown that oxidation with reagents like sodium hypochlorite (B82951) can lead to unexpected and complex oxidative dimerization products rather than simple S-oxidation. nih.gov This suggests that under certain conditions, the reactivity of the amino and carboxamide groups can lead to alternative, complex reaction pathways.
The reduction of the thiophene ring is generally more challenging due to its aromatic stability. However, transition metal complexes have been employed to facilitate reactions that lead to partially or fully reduced thiophene products. researchgate.net The specific conditions required for the reduction of this compound have not been extensively reported, but would likely involve catalytic hydrogenation under forcing conditions or the use of specific organometallic reagents.
Mechanistic Elucidation through Advanced Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of reactions that are difficult to study experimentally. scirp.org It allows for the detailed examination of reaction coordinates, intermediates, and transition states.
Quantum Chemical Investigations of Reaction Pathways
Although specific quantum chemical studies on this compound are not widely published, the methodology has been extensively applied to related thiophene systems. researchgate.net Such investigations typically involve calculating the potential energy surfaces for proposed reaction mechanisms. By comparing the calculated energies of reactants, intermediates, transition states, and products, chemists can determine the most energetically favorable pathway. researchgate.net
For instance, in studying electrophilic substitution, DFT calculations can model the formation of the sigma complex (Wheland intermediate) at different positions on the ring to corroborate the regioselectivity predicted by classical electronic effects. researchgate.net The energy of the highest occupied molecular orbital (EHOMO) is often correlated with the molecule's ability to donate electrons, providing a quantitative measure of its nucleophilicity and reactivity towards electrophiles. researchgate.netmdpi.com
| Reaction Pathway | Target Position | Calculated Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Thermodynamic Feasibility |
|---|---|---|---|---|
| Pathway A | C5 | 15.2 | -8.5 | Favored |
| Pathway B | Ring Opening | 35.8 | +12.1 | Disfavored |
Transition State Analysis in Catalyzed Transformations
For catalyzed reactions, computational studies are crucial for understanding the role of the catalyst and the origin of selectivity. Transition state analysis involves locating the geometry and energy of the highest point on the reaction coordinate between an intermediate and the next. The energy of this transition state determines the activation energy and thus the rate of the reaction step.
In the context of transformations involving thiophenes, such as manganese-catalyzed asymmetric transfer hydrogenation of imines containing thiophene groups, DFT calculations have been used to model the enantiodeterminative hydride transfer step. acs.org By calculating the Gibbs free energies of the competing transition states (e.g., those leading to the R or S enantiomer), researchers can predict which product will be formed preferentially and explain the origins of the observed enantioselectivity. acs.org This level of analysis provides deep mechanistic insight that guides the development of more efficient and selective catalysts.
| Transition State | Product Enantiomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS-R | R-Product | +2.1 | Minor Product |
| TS-S | S-Product | 0.0 | Major Product |
Advanced Spectroscopic Characterization of 3 Amino 4 Bromothiophene 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
While a Certificate of Analysis for 3-Amino-4-bromothiophene-2-carboxamide confirms that its ¹H NMR spectrum is consistent with the expected structure, the specific chemical shifts (δ), coupling constants (J), and signal multiplicities have not been detailed in available public records. chemscene.com This foundational data is crucial for assigning the specific protons within the molecule, including the amine (NH₂), amide (CONH₂), and the lone proton on the thiophene (B33073) ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Detailed experimental data for the ¹³C NMR analysis of this compound is not found in the surveyed literature. This analysis would be instrumental in identifying the carbon skeleton of the molecule, including the four distinct carbon atoms of the thiophene ring and the carbonyl carbon of the carboxamide group.
Two-Dimensional NMR Techniques for Structural Assignment
Information regarding the use of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), for the definitive structural assignment of this compound is not publicly available. These advanced techniques would be essential to unambiguously correlate the proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Identification of Characteristic Functional Group Vibrations
Specific experimental IR absorption data for this compound is not available in the public domain. A theoretical analysis would predict characteristic vibrational bands corresponding to the N-H stretching of the primary amine and amide groups, the C=O stretching of the amide, and various vibrations associated with the substituted thiophene ring. However, without experimental data, a precise characterization is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. Specific UV-Vis absorption maxima (λmax) for this compound have not been reported in the available literature. Such data would offer insights into the electronic structure and conjugation within the brominated aminothiophene system.
Electronic Transitions and Absorption Maxima Analysis
The electronic absorption spectrum of this compound is characterized by transitions occurring in the ultraviolet-visible (UV-Vis) range. These absorptions are due to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The thiophene ring, along with the amino (-NH₂), bromo (-Br), and carboxamide (-CONH₂) substituents, constitutes the chromophoric system of the molecule.
The absorption of UV or visible light in organic molecules is typically restricted to functional groups that contain valence electrons with low excitation energy. tandfonline.com The primary electronic transitions expected for this molecule are π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the thiophene ring. These transitions are generally high in intensity, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. tandfonline.com For thiophene derivatives, these absorptions are typically observed in the UV region. researchgate.net
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen, oxygen, and sulfur atoms, to a π* antibonding orbital. These transitions are typically of lower intensity (ε = 10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions and occur at longer wavelengths. tandfonline.com
The substituents on the thiophene ring significantly influence the absorption maxima (λmax). The amino group acts as an auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the thiophene ring, which generally shifts the absorption bands to longer wavelengths (a bathochromic or red shift). The carboxamide and bromo groups also act as auxochromes, further influencing the electronic structure and absorption properties. In similar 3-aminothiophene-2-carboxamide (B122380) derivatives, the presence of amino and carboxamide groups can lead to complex spectra. nih.gov
Table 1: Expected Electronic Transitions and Absorption Characteristics
| Transition Type | Involved Orbitals | Expected Wavelength Range | Expected Intensity |
|---|---|---|---|
| π → π* | π (Thiophene Ring) → π* (Thiophene Ring, C=O) | ~250-350 nm | High |
Characterization of Charge-Transfer Bands
The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing carboxamide group attached to the thiophene π-system, creates a "push-pull" electronic environment. This arrangement is conducive to the formation of intramolecular charge-transfer (ICT) bands in the electronic spectrum.
An ICT transition involves the transfer of electron density from the donor portion (amino group) to the acceptor portion (carboxamide group) through the π-conjugated thiophene bridge upon photoexcitation. Thiophene and its derivatives are well-known components in charge-transfer complexes and materials. nih.govrsc.org The energy of these charge-transfer transitions provides information about the ionization potentials of the donor moieties. rsc.org
These ICT bands are often broad, solvent-dependent (solvatochromic), and appear at longer wavelengths in the UV-Vis spectrum, sometimes extending into the visible region. Spectroelectrochemical studies on similar ferrocenylthiophenes have shown that the interaction between the heterocyclic core and substituent groups gives rise to ligand-to-metal charge transfer (LMCT) absorptions, which is a related phenomenon. acs.org The formation of charge-transfer complexes has been studied spectrophotometrically for various thiophene derivatives, confirming their ability to act as electron donors. researchgate.net
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₅H₅BrN₂OS. HRMS can differentiate this formula from other potential structures with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.
The presence of bromine is particularly distinctive in mass spectrometry due to its isotopic pattern; it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 peak pattern for the molecular ion, where the peaks are of nearly equal intensity and separated by two mass units.
Table 2: Molecular Formula and Exact Mass Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₅BrN₂OS |
| Nominal Mass | 220 u |
| Monoisotopic Mass (for ⁷⁹Br) | 219.9415 u |
| Monoisotopic Mass (for ⁸¹Br) | 221.9395 u |
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to ionization energy, it breaks apart into smaller, characteristic fragment ions.
Based on the functional groups present, the following fragmentation pathways are expected:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for amides, which could lead to the loss of the •CONH₂ radical (44 u) or the formation of the [CONH₂]⁺ ion (m/z 44).
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion with a loss of 79/81 u.
Thiophene Ring Fragmentation: The stable aromatic thiophene ring may fragment through characteristic pathways, including the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformyl (B1219250) radical (•CHS).
McLafferty Rearrangement: While primary amides can show a base peak from the McLafferty rearrangement, it is not possible in this specific structure due to the lack of a gamma-hydrogen on a flexible chain. nih.gov
Analysis of related aminothiophene derivatives often shows initial loss of small molecules or radicals from the substituents, followed by the cleavage of the heterocyclic ring. nih.govnih.gov
Table 3: Predicted Key Fragment Ions in the Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity | Notes |
|---|---|---|---|
| 220 | 222 | [C₅H₅BrN₂OS]⁺ | Molecular ion (M⁺) |
| 176 | 178 | [C₅H₄BrNS]⁺ | Loss of •CONH₂ radical |
| 141 | 141 | [C₅H₅N₂OS]⁺ | Loss of •Br radical |
X-ray Crystallography
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not publicly available, extensive studies on closely related 2-aminothiophene derivatives provide a strong basis for predicting its molecular geometry and crystal packing. mdpi.commdpi.comresearchgate.net
Molecular Geometry: The thiophene ring is expected to be essentially planar. The substituents, particularly the carboxamide group, may be slightly twisted out of the ring plane. A key and highly probable feature is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the C3-amino group and the oxygen atom of the C2-carboxamide group. This interaction forms a stable six-membered pseudo-ring, commonly denoted as an S(6) graph-set motif. researchgate.net This intramolecular hydrogen bond is a recurring feature in the crystal structures of related compounds like methyl-3-aminothiophene-2-carboxylate and other 2-aminothiophene-3-carboxamides. mdpi.commdpi.com
Table 4: Expected Crystallographic Parameters and Structural Features
| Parameter | Expected Value / Feature | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for related thiophene derivatives mdpi.commdpi.com |
| Space Group | P2₁/c or Pna2₁ | Common for related thiophene derivatives mdpi.commdpi.com |
| Intramolecular H-Bond | N-H···O=C | Formation of a stable S(6) pseudo-ring researchgate.net |
| Intermolecular H-Bonds | N-H···O, N-H···N | Linking molecules into extended networks mdpi.com |
Computational and Theoretical Studies of 3 Amino 4 Bromothiophene 2 Carboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method, offering a good balance between accuracy and computational cost.
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of 3-amino-4-bromothiophene-2-carboxamide can be calculated by finding the minimum energy conformation.
This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would provide the precise lengths of the C-C, C-S, C-N, C-Br, C=O, and N-H bonds, as well as the angles between them. These theoretical values can then be compared with experimental data obtained from techniques like X-ray crystallography, if available, to validate the accuracy of the computational method.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) (Note: This table is illustrative as specific published data is unavailable.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | ~1.40 Å |
| C4-C5 | ~1.42 Å | |
| C-S | ~1.75 Å | |
| C-Br | ~1.88 Å | |
| C-C(O)NH2 | ~1.50 Å | |
| Bond Angle | C2-C3-C4 | ~112° |
| C3-C2-S | ~111° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized over the thiophene (B33073) ring and the amino group, while the LUMO might be distributed over the carboxamide and bromo-substituted parts of the molecule.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) (Note: This table is illustrative as specific published data is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
DFT calculations can accurately predict various spectroscopic parameters.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. These calculations help in the assignment of experimental vibrational bands to specific functional groups, such as the N-H stretches of the amino and amide groups, the C=O stretch of the carboxamide, and vibrations of the thiophene ring.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding oscillator strengths. This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic transitions, typically π→π* and n→π* transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation and assignment of experimental NMR spectra.
Reactivity Descriptors from Computational Chemistry
From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule.
Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive. Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive.
Hardness (η): η ≈ (ELUMO - EHOMO) / 2
Softness (S): S = 1 / η
These fundamental properties describe the energy required to remove an electron and the energy released when an electron is added, respectively. They can be approximated using the energies of the frontier orbitals according to Koopmans' theorem.
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
These descriptors provide a quantitative basis for understanding the molecule's tendency to undergo redox reactions or interact with other chemical species.
Table 3: Hypothetical Reactivity Descriptors for this compound (Illustrative) (Note: This table is illustrative as specific published data is unavailable.)
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.8 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Chemical Hardness (η) | (I - A) / 2 | 2.3 |
Electrophilicity and Nucleophilicity Indices
Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. Global reactivity descriptors, derived from conceptual density functional theory (DFT), provide a quantitative measure of a molecule's ability to accept or donate electrons. The electrophilicity index (ω) quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. Conversely, the nucleophilicity index (Nu) measures the electron-donating ability of a molecule.
For thiophene derivatives, the substitution pattern significantly influences these indices. The presence of the electron-donating amino group (-NH2) and the electron-withdrawing bromo (-Br) and carboxamide (-CONH2) groups in this compound creates a complex electronic landscape. Generally, electron-donating groups increase the nucleophilicity, while electron-withdrawing groups enhance the electrophilicity.
While specific DFT calculations for this compound are not extensively reported in the literature, data from related thiophene derivatives can provide valuable insights. For instance, studies on various substituted thiophenes have shown that the interplay of donor and acceptor groups can tune the electrophilicity and nucleophilicity over a wide range.
Table 1: Illustrative Global Reactivity Descriptors for a Substituted Thiophene Derivative (Note: This data is illustrative and based on general findings for similar compounds, not specific to this compound)
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| Ionization Potential (I) | ~7-9 | Energy required to remove an electron. |
| Electron Affinity (A) | ~1-2 | Energy released when an electron is added. |
| Electronegativity (χ) | ~4-5 | Tendency to attract electrons. |
| Chemical Hardness (η) | ~3-4 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ~2-3 | Propensity to accept electrons. |
Fukui Functions for Reactivity Site Prediction
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.org These functions are derived from the change in electron density at a specific point in the molecule as the total number of electrons changes. scm.com
f+(r) : Predicts the site for nucleophilic attack (where an electron is added).
f-(r) : Predicts the site for electrophilic attack (where an electron is removed).
f0(r) : Predicts the site for radical attack.
For this compound, the distribution of these functions would be influenced by the substituents. The amino group is expected to increase the nucleophilicity of the adjacent carbon atoms, making them susceptible to electrophilic attack. Conversely, the electron-withdrawing carboxamide and bromo groups will render the carbon atoms they are attached to more electrophilic. Recent studies on other thiophene derivatives have demonstrated that Fukui functions can successfully predict the regioselectivity of various reactions. nih.govresearchgate.net For example, in a study of other thiophene derivatives, the carbon atoms of the thiophene ring were identified as the most probable sites for electrophilic attack based on Fukui function analysis. researchgate.net
Table 2: Predicted Reactive Sites in this compound based on Fukui Functions (Note: This table is a qualitative prediction based on the chemical nature of the substituents.)
| Type of Attack | Predicted Reactive Site(s) | Justification |
|---|---|---|
| Nucleophilic | Carbonyl carbon (C=O) | Electron deficiency due to the electronegative oxygen atom. |
| Electrophilic | C5 position of the thiophene ring | Activation by the adjacent amino group. |
| Radical | Thiophene ring carbon atoms | Delocalized π-system can stabilize radical intermediates. |
Molecular Electrostatic Potential (MEP) Mapping
Identification of Electrostatic Potential Distribution and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and identifying its reactive sites. mdpi.comresearchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.
In this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carboxamide group, making it a prime site for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino group and the carboxamide NH2 would exhibit positive potential, indicating their role as hydrogen bond donors. A computational study on the closely related methyl-3-aminothiophene-2-carboxylate revealed distinct electrostatic potential distributions that govern its intermolecular interactions. rsc.org The amino and carboxyl groups were found to be key players in forming various hydrogen bonds. rsc.org
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. A key parameter is the first hyperpolarizability (β), which is a measure of the second-order NLO response.
Push-pull systems, which contain electron-donating and electron-accepting groups connected by a π-conjugated bridge, often exhibit large β values. acs.orgnih.govtubitak.gov.tr The compound this compound has the characteristics of a push-pull system, with the amino group acting as a donor and the carboxamide and bromo groups as acceptors, all attached to the thiophene π-system. Thiophene itself is an excellent π-linker for NLO applications. acs.orgtubitak.gov.tr
Table 3: Factors Influencing NLO Properties in Push-Pull Thiophene Derivatives
| Factor | Effect on First Hyperpolarizability (β) |
|---|---|
| Strength of Donor Group | Stronger donors generally increase β. |
| Strength of Acceptor Group | Stronger acceptors generally increase β. |
| Length of π-Conjugation | Longer conjugation pathways often lead to higher β values. |
| Planarity of the Molecule | More planar structures facilitate charge transfer and enhance β. |
Quantum Chemical Modelling of Complex Reaction Mechanisms
Quantum chemical modeling is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and determine the activation energies, providing a detailed understanding of the reaction pathway.
For this compound, quantum chemical modeling could be applied to understand its synthesis and subsequent reactions. The Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes, is a multi-step process that can be modeled computationally to understand its regioselectivity and efficiency. pku.edu.cn
Furthermore, the reactivity of the synthesized this compound in various chemical transformations can be predicted. For example, the sites for electrophilic substitution or the feasibility of cross-coupling reactions at the bromine-substituted position can be investigated. Computational studies on the metabolism of thiophene-containing drugs have used DFT to explore reaction pathways such as S-oxidation and epoxidation, highlighting the power of these methods in predicting the fate of such molecules in biological systems. nih.gov Similarly, the pyrolysis of thiophene has been studied using high-level ab initio methods to develop kinetic models. nih.gov While specific reaction mechanisms involving this compound are yet to be computationally explored in detail, the existing literature on related systems provides a strong foundation for such future investigations.
Synthetic Applications and Derivatization of the 3 Amino 4 Bromothiophene 2 Carboxamide Scaffold in Advanced Research
Building Block in Heterocyclic Synthesis
The strategic placement of reactive functional groups on the 3-amino-4-bromothiophene-2-carboxamide core makes it an ideal starting material for the synthesis of various fused heterocyclic systems.
Synthesis of Fused Thiophene (B33073) Systems
A significant application of 3-aminothiophene derivatives is in the construction of thieno[3,2-d]pyrimidines, a class of compounds with recognized biological importance. The reaction of methyl 3-aminothiophene-2-carboxylate with various reagents like isocyanates, isothiocyanates, or cyanamides can lead to the formation of thieno[3,2-d]pyrimidin-4-ones. bibliomed.org For instance, the cyclization of 3-acylamino-4-substituted-thiophene-2-carboxamides can yield 2-substituted thieno[3,2-d]pyrimidin-4(3H)-ones. researchgate.net A general approach involves the initial acylation of the amino group followed by cyclization. For example, methyl 3-amino-5-aryl-4-methylthiophene-2-carboxylates can be converted to 6-aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-ones through a classical cyclization reaction. researchgate.net
Similarly, the reaction of methyl 3-aminothiophene-2-carboxylate with formamidine (B1211174) acetate (B1210297) can produce an intermediate that, after chlorination and nucleophilic substitution, yields 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives. researchgate.net Another route to thieno[3,4-d]pyrimidin-4-ones involves the cyclization of ethyl 4-acetamido- or 4-benzamido-thiophene-3-carboxylates into 2-substituted thieno[3,4-d] bibliomed.orgnih.govoxazin-4-ones, which upon reaction with ammonia (B1221849), undergo ring-opening and recyclization. nih.gov These methodologies highlight the potential of this compound as a precursor for a wide array of fused thiophene systems.
Table 1: Examples of Fused Thiophene Systems from Aminothiophene Precursors
| Starting Material | Reagent(s) | Product | Reference |
| Methyl 3-aminothiophene-2-carboxylate | Isocyanates/Isothiocyanates | 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones / 3-R-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones | bibliomed.org |
| 3-Amino-4-arylthiophene-2-carboxamide | Acid chloride, InF3, DBN | 2-Substituted thieno[3,2-d]pyrimidin-4(3H)-one | researchgate.net |
| Methyl 3-aminothiophene-2-carboxylate | Formamidine acetate, POCl3, Morpholine (B109124) | 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | researchgate.net |
| Ethyl 4-acylamido-thiophene-3-carboxylate | 1. Cyclization 2. NH3 | 2-Substituted thieno[3,4-d]pyrimidin-4-one | nih.gov |
Incorporation into Complex Polycyclic Aromatic Structures
The functional groups on the this compound scaffold can be strategically manipulated to build more complex polycyclic aromatic structures. While direct examples utilizing this specific bromo-substituted carboxamide are not extensively documented, analogous 3-aminothiophene derivatives serve as key intermediates in the synthesis of such systems. For instance, thieno[3,4-c]pyridin-4-ones can be synthesized from 4-acylthiophene-3-carboxylic acids through condensation with ammonia. nih.gov This suggests that derivatization of the 4-bromo position of our title compound could pave the way for similar cyclizations.
Precursor for Diversified Thiophene Derivatives
The amino and bromo functionalities of this compound are prime handles for introducing molecular diversity through various synthetic transformations.
Synthesis of Amide Derivatives through Various Coupling Reactions
The primary amino group of this compound is readily acylated to form a wide range of amide derivatives. Standard amide coupling conditions, such as the use of acyl chlorides or carboxylic acids activated with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. nih.gov For example, the reaction of 5-bromothiophene-2-carboxylic acid with amines using DCC and DMAP affords the corresponding amides. nih.gov A similar approach can be envisioned for the acylation of the amino group in this compound.
Table 2: General Conditions for Amide Synthesis
| Amine | Carboxylic Acid/Acylating Agent | Coupling Reagents | Solvent | Reference |
| Thiazol-2-amine | 5-Bromothiophene-2-carboxylic acid | DCC, DMAP | Anhydrous DCM | nih.gov |
| Morpholine | 5-Bromothiophene-2-carboxylic acid | DCC, DMAP | Anhydrous DCM | nih.gov |
| 4-Aminoantipyrine | 5-Bromothiophene-2-carbonyl chloride | TEA | DCM | nih.gov |
Arylation and Heteroarylation through Cross-Coupling Strategies
The bromine atom at the 4-position of the thiophene ring is a key site for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for introducing aryl and heteroaryl groups. The coupling of aryl bromides with arylboronic acids is a well-established method. nih.gov For instance, 5-bromothiophen-2-yl derivatives have been successfully coupled with (4-(methoxycarbonyl)phenyl)boronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as Cs₂CO₃. nih.gov This strategy is directly applicable to this compound for the synthesis of 4-aryl derivatives.
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. The palladium- and copper-catalyzed coupling of aryl halides with terminal alkynes is a versatile method for creating sp²-sp carbon-carbon bonds. scirp.orgresearchgate.net This reaction has been successfully applied to 2-amino-3-bromopyridines, demonstrating its utility for amino-substituted heteroaryl halides. scirp.orgresearchgate.net Thus, this compound could be coupled with various terminal alkynes to generate 4-alkynylthiophene derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl derivatives. While specific examples with this compound are not prevalent in the literature, the direct arylation of related compounds like methyl 3-amino-4-methylthiophene-2-carboxylate with aryl bromides has been reported, showcasing the feasibility of such transformations on the thiophene ring. researchgate.net
Research Applications in Materials Science
Thiophene-based compounds are of significant interest in materials science due to their electronic and optical properties. They are fundamental components in the design of organic semiconductors, conductive polymers, and dyes.
Although specific research on the materials science applications of this compound is limited, its structure suggests potential utility in this field. The thiophene core is a key element in many organic field-effect transistors (OFETs) and organic photovoltaic (OPV) materials. nih.govrsc.orgrsc.org The amino and bromo groups on the scaffold provide handles for polymerization or for tuning the electronic properties of the resulting materials. For example, polythiophenes are a major class of conductive polymers, and their properties can be modulated by the substituents on the thiophene ring. nih.gov
Furthermore, the scaffold could be used to synthesize novel dyes. The amino group can act as an electron donor, and through appropriate derivatization of the bromo position, an electron-accepting group can be introduced to create a donor-acceptor chromophore. Such structures are often used in dye-sensitized solar cells and for other optical applications.
Precursors for Organic Semiconductors
The rigid, planar structure of fused thiophene rings, such as thienothiophenes, makes them excellent candidates for organic semiconductors. These materials are the active components in a variety of electronic devices. The synthesis of thienothiophenes often involves the cyclization of appropriately substituted thiophenes. More complex fused systems, such as thieno[3,2-b]thiophene (B52689), are of particular interest due to their excellent charge transport properties.
While direct synthesis from citric acid and phosphorus pentasulfide is possible, it results in low yields. nih.gov More efficient methods rely on the cyclization of substituted thiophenes. nih.gov For instance, thieno[3,2-b]thiophene can be synthesized from 3-bromothiophene (B43185) through a multi-step process. nih.gov The presence of amino and bromo substituents on the this compound scaffold provides reactive sites for the construction of such fused ring systems, making it a valuable precursor for these advanced materials.
Development of Functional Materials with Unique Electronic Properties
Thienothiophenes are key components in a variety of functional materials, including organic solar cells and polymer semiconductors. researchgate.net The electronic properties of these materials can be fine-tuned by introducing different substituents onto the thienothiophene core. For example, the introduction of aryl or alkyl groups at the 3-position of thieno[3,2-b]thiophene can be achieved through a two-step synthesis with high yields. wikipedia.org
The versatility of the this compound scaffold allows for the introduction of a wide range of functional groups, enabling the synthesis of a diverse library of thienothiophene derivatives with tailored electronic properties. This tunability is crucial for optimizing the performance of organic electronic devices.
Applications in Optoelectronics Research
Thienothiophene derivatives have significant applications in optoelectronics, a field that combines optics and electronics. These materials are used in devices that generate, detect, and control light, such as organic light-emitting diodes (OLEDs) and photodetectors. The unique photophysical properties of thienothiophenes, such as high molar extinction coefficients and large Stokes shifts, make them ideal for these applications. nih.gov
For instance, thieno[3,2-b]thiophene-based BODIPY dimers have been synthesized and shown to possess interesting one- and two-photon photophysical properties. nih.gov The ability to synthesize a wide range of thienothiophene derivatives from precursors like this compound opens up new avenues for the development of novel materials for optoelectronics research.
Research Applications in Medicinal Chemistry
Development of Novel Thiophene-Based Pharmacophores for Biological Investigation
Thiophene derivatives are a cornerstone of medicinal chemistry, with many exhibiting a wide range of biological activities. nih.govmdpi.com The this compound scaffold is a valuable starting point for the synthesis of novel thiophene-based pharmacophores. The amino, bromo, and carboxamide groups provide multiple points for diversification, allowing for the creation of large libraries of compounds for biological screening.
Recent research has focused on the synthesis of thiophene carboxamide derivatives with antiproliferative activity. For example, a series of novel compounds incorporating a thiophene carboxamide core have been synthesized and shown to be cytotoxic against several cancer cell lines. nih.gov These compounds were synthesized from 5-bromothiophene-2-carboxylic acid, a closely related analogue of the title compound. nih.gov
Furthermore, ortho-amino thiophene carboxamide derivatives have been designed and synthesized as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov These findings highlight the potential of the this compound scaffold in the development of new anticancer agents. The table below summarizes some of the research findings on the biological activity of thiophene carboxamide derivatives.
| Compound Class | Biological Activity | Starting Material | Reference |
| Thiophene Carboxamide Derivatives | Antiproliferative | 5-Bromothiophene-2-carboxylic acid | nih.gov |
| Ortho-amino Thiophene Carboxamides | VEGFR-2 Inhibition | Not Specified | nih.gov |
| Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids | Protein Kinase CK2 Inhibition | Not Specified | researchgate.net |
| Thiophene Carboxamide Selenide Derivatives | EGFR Kinase Inhibition | 2-aminothiophene derivatives | nih.gov |
Utilization as a Biochemical Tool for Investigating Molecular Interactions
Beyond their direct therapeutic potential, thiophene-based compounds can also be used as biochemical tools to investigate molecular interactions. The ability to synthesize a wide range of derivatives from a common scaffold allows for the systematic exploration of structure-activity relationships (SAR). By varying the substituents on the thiophene ring, researchers can probe the binding pockets of proteins and other biological targets.
For example, the synthesis of a library of thieno[2,3-d]pyrimidine (B153573) derivatives has allowed for the study of their interaction with human protein kinase CK2. researchgate.net This has led to the identification of key structural features required for potent inhibition and has provided insights into the binding mode of this class of compounds. The this compound scaffold, with its multiple points for diversification, is an ideal starting point for such SAR studies.
Future Research Directions and Advanced Methodologies for 3 Amino 4 Bromothiophene 2 Carboxamide Research
Green Chemistry Approaches in Synthetic Pathways
The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net For the synthesis of 3-Amino-4-bromothiophene-2-carboxamide and its analogs, future research should prioritize the adoption of environmentally benign techniques over traditional methods that may involve harsh conditions or toxic reagents. nih.gov
Key green approaches applicable to aminothiophene synthesis include:
Multicomponent Reactions (MCRs): MCRs, such as the Gewald reaction, are highly attractive eco-friendly procedures due to their high atom economy, milder reaction conditions, and the ability to generate complex molecules in a single step. nih.gov Research could focus on developing a one-pot synthesis for the target molecule, potentially starting from simpler, readily available precursors.
Use of Green Solvents: Shifting from conventional volatile organic solvents to greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce environmental impact. researchgate.net Studies have shown the successful synthesis of 2-aminothiophenes in water, indicating the feasibility of this approach. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the synthesis of ortho-amino thiophene (B33073) carboxamide derivatives compared to conventional heating. nih.govnih.gov Future work should explore optimizing microwave irradiation protocols for the synthesis of this compound to enhance efficiency and reduce energy consumption.
Eco-Friendly Catalysts: The development and use of reusable, non-toxic, and efficient catalysts are central to green chemistry. nih.gov Research into heterogeneous catalysts, such as nano-ZnO or NaAlO2, which can be easily recovered and reused, could provide sustainable pathways for synthesizing the thiophene core. nih.gov
Flow Chemistry Applications for Scalable and Efficient Synthesis
Flow chemistry, or continuous flow processing, is a powerful technology that is transforming chemical synthesis from traditional batch methods. bohrium.comnumberanalytics.com Its application to the synthesis of this compound could offer significant advantages in terms of scalability, safety, and efficiency. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. illinois.edu
This approach is particularly beneficial for the synthesis of heterocyclic compounds, which may involve unstable intermediates or highly exothermic reactions. bohrium.comthieme.de The enhanced heat and mass transfer in microreactors leads to better yield, higher selectivity, and a reduced risk of hazardous events. nih.gov
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Process Type | Discrete, sequential steps in a single vessel. | Continuous stream of reactants through a reactor. illinois.edu |
| Scalability | Often requires significant re-optimization. | Easily scaled by running the system for longer periods. numberanalytics.com |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior temperature control. numberanalytics.comnih.gov |
| Heat & Mass Transfer | Often inefficient, leading to temperature and concentration gradients. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. bohrium.com |
| Reaction Control | Less precise control over parameters like temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. illinois.edu |
| Reproducibility | Can vary between batches. | High reproducibility due to steady-state conditions. |
Future research should focus on developing a continuous flow process for the synthesis and subsequent derivatization of this compound, which would be crucial for producing compound libraries for screening or for manufacturing at an industrial scale.
Advanced Computational Methods for Predicting Structure-Function Relationships
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the electronic structure and properties of molecules before they are synthesized. researchgate.netscienceopen.com Applying these methods to this compound can accelerate the discovery process by predicting key characteristics and guiding synthetic efforts toward derivatives with desired functionalities.
DFT studies can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths and angles. rroij.com
Analyze Electronic Properties: Calculate the distribution of electron density and map the molecular electrostatic potential (MEP), which helps identify sites susceptible to electrophilic or nucleophilic attack. bohrium.com
Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and electronic transport properties, which is vital for applications in organic electronics. researchgate.net
Simulate Spectra: Predict spectroscopic data (e.g., IR, Raman, UV-Vis) that can be used to confirm the identity and structure of newly synthesized compounds. bohrium.com
| Computational Method | Predicted Property | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), molecular electrostatic potential (MEP). researchgate.netresearchgate.net | Predicting reactivity, stability, and sites for derivatization. Guiding the design of materials with specific electronic properties. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra. rroij.com | Understanding optical properties and identifying compounds for optoelectronic applications. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of physical/chemical properties with biological activity. researchgate.net | Predicting the potential therapeutic activity of novel derivatives in drug discovery. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). bohrium.com | Screening for potential drug candidates and understanding their mechanism of action. |
By computationally screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the highest probability of exhibiting desired properties, saving significant time and resources.
Exploration of Novel Catalytic Systems for Complex Derivatization
The functional groups on this compound make it an ideal substrate for complex derivatization through modern catalytic methods. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C, C-N, and C-S bond formation. rsc.orgorganic-chemistry.orgresearchgate.net
Future research should explore:
Suzuki-Miyaura Coupling: Reacting the bromo-substituent with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems. nih.govyoutube.com This is a robust method for creating extended π-conjugated systems for materials science applications.
Buchwald-Hartwig Amination: Coupling the bromine atom with a wide range of amines to generate novel N-aryl derivatives. This reaction has been successfully used to synthesize (bis)(diarylamino)thiophenes. researchgate.net
C-S Cross-Coupling: Forming new carbon-sulfur bonds, which is a key transformation in the synthesis of many pharmaceutically active compounds. organic-chemistry.orgresearchgate.net
Asymmetric Catalysis: The development of catalytic asymmetric methods to control the stereochemistry of products derived from the thiophene core is a significant challenge and a promising area of research. researchgate.netrsc.org Chiral catalysts could be used to induce atropisomerism in sterically hindered biaryl derivatives or to control the stereocenters in subsequent reactions, which is critical for developing chiral drugs and materials.
| Reaction Type | Catalyst System (Example) | Potential Derivatization on Target Molecule |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(II) acetate (B1210297) / SPhos nih.gov | C-C bond formation at the C4 position (replacing bromine) with aryl/heteroaryl boronic acids. |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Tri-tert-butylphosphine researchgate.net | C-N bond formation at the C4 position with various primary or secondary amines. |
| Sonogashira Coupling | Palladium / Copper co-catalyst | C-C bond formation at the C4 position with terminal alkynes. |
| Heck Coupling | Palladium catalyst | C-C bond formation at the C4 position with alkenes. |
| Asymmetric Dearomatization | Chiral Brønsted base catalyst researchgate.net | Intramolecular cyclization to form chiral spirocyclic compounds. |
Integration with High-Throughput Screening for Accelerated Materials and Chemical Discovery
High-Throughput Screening (HTS) allows for the rapid, parallel testing of thousands of compounds, dramatically accelerating the discovery of new materials and bioactive molecules. nih.gov By combining the synthetic and computational methodologies described above with HTS, research on this compound can be propelled into a new era of efficiency. acs.org
The workflow would involve:
Computational Screening: First, large virtual libraries of derivatives are screened using computational tools to predict stability and desired properties, filtering down to a manageable number of promising candidates. numberanalytics.comaps.org
Automated Synthesis: The prioritized candidates are then synthesized using automated platforms, potentially leveraging flow chemistry to rapidly produce a diverse chemical library. vapourtec.com
High-Throughput Screening: The synthesized library is screened for specific properties. For materials science, this could involve testing for electronic conductivity, optical properties, or thermal stability. rsc.orgnumberanalytics.com For drug discovery, this would involve assays for biological activity against specific targets, such as enzymes or cell lines. nih.govacs.org
Data Analysis and Iteration: Machine learning algorithms can be used to analyze the large datasets generated from HTS, identify structure-activity relationships, and guide the design of the next generation of compounds for further screening. aps.orgrsc.org
This integrated approach creates a closed-loop discovery cycle, where computational prediction, automated synthesis, and rapid screening work in synergy to accelerate innovation. acs.org The application of this paradigm to derivatives of this compound holds immense potential for uncovering novel functional materials and therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 3-Amino-4-bromothiophene-2-carboxamide?
Answer: The synthesis typically involves two key steps:
- Bromination : Thiophene precursors undergo regioselective bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like FeCl₃ or light. This step introduces the bromine atom at the 4-position .
- Amino Group Introduction : The 3-amino group is introduced via nucleophilic substitution or condensation reactions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent side reactions during functionalization .
Purification is achieved via column chromatography or recrystallization, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometric ratios .
Q. Which spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (δ 6.5–7.5 ppm for thiophene protons), while ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and brominated carbons .
- IR Spectroscopy : Detects amide N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₅H₄BrN₂OS, expected m/z 220.94) .
Q. What are the common reactivity patterns of this compound?
Answer:
- Nucleophilic Substitution : The bromine atom undergoes Suzuki or Stille cross-coupling reactions with aryl/heteroaryl boronic acids or organotin reagents .
- Amide Functionalization : The carboxamide group participates in hydrolysis to carboxylic acids (using NaOH/H₂O) or condensation with amines to form urea derivatives .
Advanced Research Questions
Q. How can bromination efficiency be optimized while minimizing di-brominated byproducts?
Answer:
- Reagent Control : Use NBS over Br₂ for better regioselectivity.
- Catalytic Systems : FeCl₃ (5 mol%) in dichloromethane at 0°C reduces polybromination .
- Monitoring : Real-time TLC or HPLC-MS detects intermediates; quenching at 80% conversion minimizes over-bromination .
Q. What strategies resolve contradictions in NMR data for regioisomeric impurities?
Answer:
Q. How do electronic effects of the bromine substituent influence cross-coupling reactivity?
Answer:
Q. What methodologies enable the design of bioactive analogs using this scaffold?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
